3,3,5-Trimethylcyclohexyl acrylate
Overview
Description
3,3,5-Trimethylcyclohexyl acrylate is an organic compound with the chemical formula C12H20O2. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a monomer in the synthesis of high-performance polymers due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexyl acrylate can be synthesized through the esterification of propylene oxide and methyl isobutanol in the presence of an acid catalyst. Boric acid is commonly used as the acid catalyst in this reaction. The process involves the following steps:
- Mixing propylene oxide and methyl isobutanol.
- Adding boric acid as the catalyst.
- Heating the mixture to facilitate the esterification reaction.
- Purifying the product through distillation to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethylcyclohexyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound readily undergoes free-radical polymerization, especially under the influence of ultraviolet light, to form cross-linked polymer networks.
Substitution Reactions: It can participate in substitution reactions where the acrylate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using photoinitiators in UV-curable systems.
Substitution: Typically involves nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Polymers: High-performance polymers with enhanced mechanical properties and durability.
Substituted Acrylates: Compounds with modified functional groups for specialized applications.
Scientific Research Applications
3,3,5-Trimethylcyclohexyl acrylate is widely used in various scientific research fields due to its versatile properties:
Biology: Employed in the development of biomaterials and drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential in creating medical adhesives and coatings for implants.
Industry: Used in the production of UV-curable coatings, inks, and pressure-sensitive adhesives.
Mechanism of Action
The primary mechanism by which 3,3,5-Trimethylcyclohexyl acrylate exerts its effects is through free-radical polymerization. When exposed to ultraviolet light, the acrylate group undergoes polymerization, forming strong, cross-linked polymer networks. This process enhances the mechanical properties and durability of the resulting polymers. The bulky cyclohexyl group provides steric hindrance, which contributes to the toughness and dimensional stability of the polymers .
Comparison with Similar Compounds
3,3,5-Trimethylcyclohexyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
Cyclohexyl acrylate: Lacks the three methyl groups present in 3,3,5-Trimethylcyclohexyl acrylate.
Uniqueness: this compound stands out due to its unique combination of rigidity and flexibility provided by the cyclohexane ring and the three methyl groups. This structural configuration enhances the toughness and reduces shrinkage during curing processes, making it ideal for high-performance applications .
Properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-5-11(13)14-10-6-9(2)7-12(3,4)8-10/h5,9-10H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTBGVBNTHTBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888671 | |
Record name | 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30888671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
86178-38-3, 87954-40-3 | |
Record name | 3,3,5-Trimethylcyclohexyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86178-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isophoryl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086178383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC72762 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30888671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,5-trimethylcyclohexyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3,5-Trimethylcyclohexyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPHORYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3S6CM5VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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